molecular formula C3H4N4OS B8287972 3-Methyl-5-nitrosoamino-1,2,4-thiadiazole

3-Methyl-5-nitrosoamino-1,2,4-thiadiazole

Cat. No.: B8287972
M. Wt: 144.16 g/mol
InChI Key: SAAHVVMEAPYXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-nitrosoamino-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H4N4OS and its molecular weight is 144.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)nitrous amide

InChI

InChI=1S/C3H4N4OS/c1-2-4-3(5-7-8)9-6-2/h1H3,(H,4,5,6,8)

InChI Key

SAAHVVMEAPYXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NN=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 11.5 g (0.1 mol) of 5-amino-3-methyl-1,2,4-thiadiazole was dissolved in 100 mL of 2N sulfuric acid. While the mixture was stirred, an aqueous sodium nitrite solution (containing 8.0 g (0.116 mmol) of sodium nitrite in 20 mL of water) was added dropwise to the mixture at 0° C. or less. After completion of dropwise addition, the resultant solution was continuously stirred further for one hour at 0° C. The crystals precipitated were collected by filtration and washed with ice cold water. The crystals were dried in the air at room temperature overnight to obtain 8.5 g (56% in yield) of 3-methyl-5-nitrosoamino-1,2,4-thiadiazole. Next, 7.2 g (0.05 mol) of the obtained thiadiazole was dissolved in 50 mL of methanol at room temperature. While the resultant solution was stirred, 3 mL of concentrated sulfuric acid was added dropwise to the solution at 5° C. or less. After completion of dropwise addition, the solution was continuously stirred further at 5° C. or less for one hour or less and at 15 to 20° C. for 2 hours. The crystals precipitated were collected by filtration. The crystals were recrystallized from methanol to obtain 2.5 g (41% in yield) of triazene dissociative direct dye D-5.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.116 mmol
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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